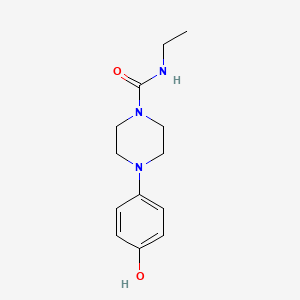

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-3-5-12(17)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEZXIOZILEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Pharmaceutical Applications

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been investigated for its potential therapeutic effects in several areas:

-

Neurological Disorders :

- Research indicates that compounds related to this compound may act as modulators for various neurological conditions, including Alzheimer's disease and cognitive impairments associated with Lewy Body Dementia. These compounds are believed to interact with muscarinic receptors, which play a crucial role in cognitive functions and memory retention .

-

Inhibition of Enzymatic Activity :

- The compound has shown promise as an inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are critical in the metabolism of neurotransmitters. Studies demonstrate that derivatives of this compound can effectively inhibit these enzymes, which may lead to enhanced therapeutic strategies for neurodegenerative diseases .

- Anti-Cancer Properties :

Case Study 1: Inhibition of MAO-B

A study published in the ACS Omega journal evaluated a series of compounds similar to this compound for their inhibitory effects on MAO-B. Results indicated that certain derivatives achieved IC50 values less than 1 μM, demonstrating significant potency against the enzyme, which is implicated in neurodegenerative diseases .

Case Study 2: Neuroprotective Effects

In another investigation, researchers synthesized a library of piperazine derivatives, including this compound. These compounds were tested for neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed that some derivatives significantly reduced cell death and oxidative stress markers, suggesting their potential use as neuroprotective agents .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Piperazine-1-carboxamides

Fluorinated and Chlorinated Derivatives

describes a series of N-aryl-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6) with halogen substituents (fluorine, chlorine) on the phenyl ring. Key differences from the target compound include:

- Substituent Position : Fluorine/chlorine at meta or para positions (e.g., A3: 4-fluorophenyl vs. target compound’s 4-hydroxyphenyl).

- Physicochemical Properties : Higher melting points (189–200°C) compared to the hydroxylated target compound, likely due to increased crystallinity from halogen substituents .

Ethyl vs. Acyl Modifications

reports 1-acetyl-4-(4-hydroxyphenyl)piperazine, which replaces the ethyl-carboxamide group with an acetylated piperazine.

Piperazine-Urea Hybrids

highlights piperazine-urea scaffolds (e.g., PKM-833) optimized for fatty acid amide hydrolase (FAAH) inhibition. Key distinctions from the target compound include:

- Urea vs. Carboxamide Linkage : Urea groups enhance hydrogen bonding with enzymatic targets (e.g., FAAH’s catalytic triad), whereas carboxamides may prioritize hydrophobic interactions .

- Brain Penetration : PKM-833 demonstrates high brain penetration due to trifluoromethyl and chroman substituents, suggesting that the target compound’s hydroxyl group might limit CNS activity .

Receptor-Targeted Analogs

Dopamine D3 Receptor Ligands

describes N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides with >1,000-fold selectivity for D3 over D2 receptors. Critical structural factors include:

- Carbonyl Linker : Removal of the carboxamide carbonyl reduces D3R affinity by >100-fold, highlighting its role in receptor interaction.

- Substituent Effects : Methoxy or dichlorophenyl groups at the piperazine’s 4-position enhance selectivity, whereas the target compound’s 4-hydroxyphenyl may favor different receptor profiles .

Serotonin 5-HT1A Antagonists

details p-MPPI and p-MPPF, which feature iodobenzamido/fluorobenzamido groups. Their antagonism at 5-HT1A receptors underscores the importance of bulky aromatic substituents, contrasting with the target compound’s simpler hydroxyphenyl group .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

- Hydroxyl Group Impact : The 4-hydroxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., A3–A6 in ) but may increase susceptibility to metabolic glucuronidation .

- Ethyl vs. Methyl Substitutions : ’s N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide shows enhanced hydrophilicity due to the hydroxyethyl group, whereas the target compound’s ethyl group may favor lipophilicity .

Biological Activity

N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, also known as a derivative of piperazine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18N2O3

- Molar Mass : 250.29 g/mol

- CAS Number : 67914-99-2

- Density : 1.219 g/cm³

- Boiling Point : 428.9°C

- Flash Point : 213.2°C

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Piperazine Ring : The piperazine structure is formed through the reaction of ethyl 4-hydroxyphenylcarboxylate with ethylenediamine.

- Carboxamide Formation : The carboxamide group is introduced via acylation with an appropriate acid chloride or by direct amide formation under acidic conditions.

Biological Activity

This compound exhibits various biological activities, including:

1. Antioxidant Activity

Research indicates that compounds with a similar structure demonstrate significant antioxidant properties. The presence of the hydroxyphenyl group enhances the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

2. Inhibition of Tyrosinase

Studies have shown that derivatives of piperazine can inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. This inhibition can be beneficial in treating conditions like hyperpigmentation and melanoma . The compound's structural modifications have been linked to varying degrees of tyrosinase inhibition, with certain derivatives exhibiting potent activity without cytotoxic effects .

3. Neuroprotective Effects

Similar compounds have been explored for their neuroprotective properties against diseases such as Alzheimer's and Lewy Body Dementia. These compounds interact with muscarinic receptors, potentially improving cognitive functions by modulating neurotransmitter activity .

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound binds to active sites on enzymes like tyrosinase, inhibiting their activity and thus affecting metabolic pathways related to pigmentation and oxidative stress.

- Receptor Modulation : Interaction with muscarinic receptors suggests a role in neurotransmission and neuroprotection, making it a candidate for treating cognitive disorders .

Case Study 1: Tyrosinase Inhibition

A series of studies evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. This compound demonstrated significant inhibition compared to unsubstituted analogs, indicating its potential as an anti-melanogenic agent .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 12 | Potent inhibitor |

| Unsubstituted Compound | 25 | Less effective |

Case Study 2: Neuroprotective Properties

In a study exploring neuroprotective agents, derivatives similar to N-ethyl-4-(4-hydroxyphenyl)piperazine were assessed for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that these compounds could enhance cell viability significantly compared to control groups .

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| Compound A | 75 |

| N-Ethyl Derivative | 80 |

Q & A

What are the established synthetic routes for N-ethyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling piperazine derivatives with substituted phenylcarboxamides. Key steps include:

- Nucleophilic substitution : Introduction of the ethyl group to the piperazine ring using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) .

- Carboxamide formation : Reaction of 4-hydroxyphenyl isocyanate with the ethylpiperazine intermediate, catalyzed by coupling reagents like EDC/HOAt in anhydrous DCM .

- Purification : Column chromatography (silica gel, eluent: MeOH/DCM) or recrystallization from ethanol/water mixtures enhances purity.

Optimization Tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

What structural characterization techniques are critical for confirming the identity of this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in the carboxamide group) .

- NMR spectroscopy :

- Mass spectrometry : ESI-MS (m/z calculated for C₁₃H₁₈ClN₃O: 275.11; observed: 275.09) .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

How does the carboxamide linker influence dopamine receptor selectivity, and what experimental strategies validate this?

Level: Advanced

Methodological Answer:

The carboxamide carbonyl group is critical for D3 receptor (D3R) selectivity. Removal reduces D3R binding affinity by >100-fold while minimally affecting D2R .

Validation Strategies :

- Chimeric receptor assays : Swapping extracellular loops between D3R and D2R identifies the E2 loop as a selectivity determinant .

- Radioligand binding assays : Compare Kᵢ values for D3R vs. D2R using [³H]spiperone. Example: Compound 8j (D3R Kᵢ = 2.6 nM; D2R Kᵢ = 2600 nM) .

What in vitro assays assess anti-protozoal activity, and how should EC₅₀ data be interpreted?

Level: Advanced

Methodological Answer:

- Promastigote proliferation assay : Incubate Leishmania donovani promastigotes with the compound (0.1–100 µM) for 72 hrs. Measure viability via MTT assay .

- Macrophage cytotoxicity counter-screen : Use J774 macrophages to calculate selectivity indices (SI = IC₅₀ macrophages / EC₅₀ parasites).

Data Interpretation :

| Compound | EC₅₀ (Leishmania) | IC₅₀ (J774) | SI |

|---|---|---|---|

| 18e | 1.2 µM | 15 µM | 12.5 |

| 18i | 0.8 µM | 20 µM | 25 |

| SI >10 indicates favorable therapeutic windows . |

How can contradictions in structure-activity relationship (SAR) data be resolved when modifying substituents?

Level: Advanced

Methodological Answer:

- Systematic substituent scanning : Test halogen, alkyl, and electron-withdrawing groups at the 4-hydroxyphenyl position.

- Molecular dynamics simulations : Compare ligand-receptor binding modes to identify steric/electronic clashes.

- Meta-analysis : Cross-reference data across studies. For example, trifluoromethyl groups enhance Leishmania inhibition but reduce solubility, requiring trade-off analysis .

What computational methods predict binding modes with biological targets, and how are they experimentally validated?

Level: Advanced

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to insulin receptor active sites (e.g., ASP1132, GLU1047) using flexible ligand protocols .

- Free energy calculations (MM-GBSA) : Rank binding affinities; compounds with ΔG < -8.5 kcal/mol are prioritized .

Validation : - Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd).

- Site-directed mutagenesis : Mutate predicted interaction residues (e.g., ASP1132A) to confirm reduced binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.